2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide
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Overview
Description
Scientific Research Applications
Antioxidant Activity
A study published in the Korean Journal of Chemical Engineering reported that benzisoxazole-substituted-allyl derivatives, which include compounds similar to 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, showed significant antioxidant activity. These compounds were compared to the standard drug butylated hydroxy toluene (BHT) .
Anticancer Activity
The same study also evaluated the anticancer activities of these compounds . Compounds 3b, d, f, h were identified as the best hit against HT-29 Human colon cancer cells .
Analgesic Potential
According to a review in Medicinal Chemistry Research , isoxazole derivatives, including those similar to 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, have shown promising potential as analgesics .
Anti-inflammatory Activity
Isoxazole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide could potentially be used in the treatment of inflammatory conditions .
Antimicrobial Activity
A series of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles were synthesized and screened for antibacterial activity against S. typhimurium and S. aureus . Some of these compounds exhibited good activity against S. typhimurium .
Antiviral Activity
Isoxazole derivatives have been found to possess antiviral properties . This suggests that 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide could potentially be used in the treatment of viral infections .
Mechanism of Action
Target of Action
The primary target of 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, also known as Zonisamide , is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus regulating neuronal excitability .
Mode of Action
Zonisamide acts by blocking the repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This action inhibits the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The action of Zonisamide affects the neuronal signaling pathways . By blocking sodium channels and altering the function of GABA and glutamate receptors, it disrupts the normal balance of neuronal excitation and inhibition . This disruption can reduce the occurrence of abnormal electrical activity in the brain, which is often associated with seizures .
Pharmacokinetics
As a sulfonamide anticonvulsant, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Zonisamide’s action result in the suppression of synaptically-driven electrical activity . This suppression can help control the frequency and severity of seizures in individuals with epilepsy .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c16-15(19)11-6-1-3-7-12(11)18-23(20,21)9-13-10-5-2-4-8-14(10)22-17-13/h1-8,18H,9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVEKSCPXFLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide |
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